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(2s,3s)-Bicyclo[2.2.2]octane-2,3-diamine

Cat. No.: B12278545
M. Wt: 140.23 g/mol
InChI Key: ATWXWUKNXUEHLH-GHNGIAPOSA-N
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Description

Significance of C2-Symmetric Chiral Diamines as Ligands and Organocatalysts

C2-symmetric chiral diamines represent a cornerstone in the field of asymmetric catalysis, serving as highly effective ligands and organocatalysts. These molecules possess a twofold rotational axis of symmetry, which imparts a unique level of stereochemical control in chemical reactions. The inherent symmetry of these ligands is advantageous as it reduces the number of possible isomeric metal complexes and competing reaction pathways, which can significantly enhance enantioselectivity. nih.govwikipedia.org This characteristic has led to many C2-symmetric ligands being classified as "privileged ligands," a designation for structures that demonstrate broad applicability and high levels of enantiocontrol across a diverse range of metal-catalyzed reactions. nih.govwikipedia.org

The utility of C2-symmetric diamines extends to their direct use as organocatalysts, where they can activate substrates without the need for a metal center. A prominent example is the use of proline, a simple C2-symmetric amino acid, which can catalyze reactions like the aldol (B89426) reaction with high stereoselectivity. youtube.com The diamine functionality is crucial, often participating in the catalytic cycle by forming key intermediates, such as enamines or iminium ions, while the chiral scaffold dictates the facial selectivity of the reaction. The development of ligands like DIOP and DuPhos, both C2-symmetric, has been historically significant, paving the way for industrial-scale asymmetric hydrogenations, such as in the synthesis of L-DOPA. wikipedia.org The predictable stereochemical outcomes and the modular nature of their synthesis make C2-symmetric chiral diamines an indispensable tool for chemists aiming to create single-enantiomer products.

Evolution of Bicyclo[2.2.2]octane Scaffolds in Stereoselective Transformations

The bicyclo[2.2.2]octane framework is a rigid and sterically defined three-dimensional structure that has found extensive use as a core scaffold in stereoselective transformations. Its rigidity limits conformational flexibility, allowing for precise spatial arrangement of functional groups, which is a highly desirable feature in the design of chiral ligands and catalysts. The evolution of this scaffold in synthesis has been marked by the development of innovative methods for its construction and functionalization.

Researchers have utilized various strategies, including intramolecular Diels-Alder reactions and tandem Michael addition-aldol cyclizations, to construct the bicyclo[2.2.2]octane core with high stereocontrol. wm.eduresearchgate.net This scaffold has served as a key intermediate in the total synthesis of several complex natural products, including atisine (B3415921) and platencin, demonstrating its value in accessing intricate molecular architectures. researchgate.net Furthermore, the bicyclo[2.2.2]octane skeleton has been employed as a structural mimic of biologically relevant motifs, such as the LXXLL motif of steroid receptor coactivators, highlighting its versatility beyond catalysis. nih.gov The introduction of chiral diamines onto this framework, as seen in cis-2,5-diaminobicyclo[2.2.2]octane, has created new opportunities for designing novel "salen" type ligands for asymmetric catalysis, challenging the dominance of more traditional scaffolds like trans-1,2-diaminocyclohexane. nih.gov The continuous exploration of the bicyclo[2.2.2]octane system underscores its enduring importance in the pursuit of new and efficient stereoselective methods.

Overview of Research Perspectives on (2S,3S)-Bicyclo[2.2.2]octane-2,3-diamine and its Analogues

This compound has emerged as a compound of significant interest due to its unique C2-symmetric and rigid bicyclic structure. Research has primarily focused on its application as a chiral ligand in metal-catalyzed asymmetric synthesis. Specifically, it has been successfully used in the synthesis of octahedral Ni(II) complexes. cemi-ras.ruresearchgate.net These nickel complexes have shown considerable promise as catalysts for the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. cemi-ras.ruresearchgate.net The defined stereochemistry of the (2S,3S)-diamine ligand effectively directs the stereochemical outcome of the reaction, leading to products with high enantioselectivity.

The interest in this scaffold extends to its analogues, which are being explored for various applications, including pharmaceuticals. A notable analogue is Pimodivir, or (2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid, an antiviral drug candidate that inhibits the polymerase of the influenza A virus. nih.gov This demonstrates that the bicyclo[2.2.2]octane core, functionalized with amino groups, serves as a valuable pharmacophore. The rigid structure likely contributes to a favorable binding conformation with the biological target. The ongoing research into this compound and its derivatives for both catalysis and medicinal chemistry highlights the scaffold's potential for creating highly selective and potent molecules.

Catalytic Performance in Asymmetric Michael Addition

Catalyst SystemReaction TypeEnantioselectivityReference
Ni(II) complex with this compound derivativeAsymmetric Michael AdditionPotential for high enantioselectivity cemi-ras.ruresearchgate.net
Ni(II) complex with (1S,2S)-N,N'-dibenzylcyclohexane-1,2-diamineAsymmetric synthesis of γ-aminobutyric acid derivativesEfficient catalyst cemi-ras.ru

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B12278545 (2s,3s)-Bicyclo[2.2.2]octane-2,3-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(2S,3S)-bicyclo[2.2.2]octane-2,3-diamine

InChI

InChI=1S/C8H16N2/c9-7-5-1-2-6(4-3-5)8(7)10/h5-8H,1-4,9-10H2/t5?,6?,7-,8-/m0/s1

InChI Key

ATWXWUKNXUEHLH-GHNGIAPOSA-N

Isomeric SMILES

C1CC2CCC1[C@@H]([C@H]2N)N

Canonical SMILES

C1CC2CCC1C(C2N)N

Origin of Product

United States

Synthetic Methodologies for 2s,3s Bicyclo 2.2.2 Octane 2,3 Diamine and Enantiopure Bicyclic Diamine Analogues

Strategies for Constructing the Bicyclo[2.2.2]octane Skeleton

The construction of the bicyclo[2.2.2]octane ring system is the foundational step in the synthesis of its derivatives. Several robust strategies have been established, with the Diels-Alder reaction being the most prominent.

Diels-Alder Cycloaddition Approaches

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and frequently employed method for creating the bicyclo[2.2.2]octane skeleton in a single, often highly stereocontrolled, step. arkat-usa.orgrsc.org This reaction involves the union of a conjugated diene, typically a 1,3-cyclohexadiene (B119728) derivative, with a dienophile.

A classic and scalable approach begins with the Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride (B1165640). nih.gov This cycloaddition efficiently forms the bicyclic core, which can then be subjected to further chemical modifications to introduce the desired functional groups. One patented route describes this initial cycloaddition, followed by selective alcoholysis, conformational changes under basic conditions, and subsequent functional group manipulations to yield precursors for the target diamine.

Other variations of the Diels-Alder reaction have been explored to generate diverse bicyclo[2.2.2]octane derivatives. For instance, a double Diels-Alder cycloaddition of maleic anhydride onto a 2H-pyran-2-one core serves as an effective method for producing tetracarboxylic acid dianhydride derivatives of the scaffold. arkat-usa.org Nature-inspired strategies have also utilized intramolecular Diels-Alder reactions to construct sterically congested bicyclo[2.2.2]octane systems found in complex natural products. nih.gov Furthermore, the reaction of 1,3-cyclohexadiene with a chiral β-nitroacrylate has been shown to produce enantiopure precursors to trans-(2S,3S)-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acid. nih.govsigmaaldrich.com

Table 1: Examples of Diels-Alder Reactions for Bicyclo[2.2.2]octane Skeleton Synthesis
DieneDienophileKey FeatureReference
1,3-CyclohexadieneMaleic AnhydrideClassic, scalable route to the core structure. nih.gov
2H-Pyran-2-one CoreMaleic AnhydrideForms tetracarboxylic acid dianhydride derivatives via double cycloaddition. arkat-usa.org
1,3-CyclohexadieneChiral β-NitroacrylateDiastereoselective synthesis of enantiopure precursors. nih.govsigmaaldrich.com
Polyene PrecursorInternal AlkeneIntramolecular cycloaddition for complex natural product cores. nih.gov

Reductive Amination Sequences

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the context of bicyclo[2.2.2]octane synthesis, this strategy is typically employed after the core has been formed and functionalized with a ketone.

One prominent patented method starts with a 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate. This keto-ester is reacted with a chiral amine in the presence of an acid to form an intermediate imine. Subsequent reduction of this imine, followed by further synthetic steps, leads to the desired amino acid derivative with high chiral purity. This sequence highlights a direct application of reductive amination to install a key nitrogen atom onto the pre-formed bicyclic skeleton.

The process generally involves the nucleophilic attack of an amine on the carbonyl group to form a hemiaminal, which then dehydrates to an imine or iminium ion. This intermediate is then reduced in situ. harvard.eduyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. harvard.edu

Other Cyclization and Rearrangement Pathways

Beyond the mainstream Diels-Alder and reductive amination approaches, other cyclization and rearrangement reactions have been utilized to access the bicyclo[2.2.2]octane framework. These methods often provide entry to unique substitution patterns or serve as alternative strategies when standard methods are not suitable.

One important transformation is the Curtius rearrangement, which converts a carboxylic acid into an amine with the loss of one carbon atom. acs.org This reaction proceeds through an acyl azide (B81097) intermediate and has been successfully applied in the synthesis of bicyclic amino esters and diamines. nih.govnih.gov For instance, a synthetic route to an enantiopure 1,2-diaminobicyclo[2.2.2]octane derivative explored the Curtius rearrangement starting from a bicyclic β-amino acid. acs.orgconsensus.app

Skeletal rearrangements from other bicyclic systems also provide a pathway to the bicyclo[2.2.2]octane core. Research has shown that under certain conditions, bicyclo[3.2.1]octane systems can be rearranged to the thermodynamically interesting bicyclo[2.2.2]octane structure. researchgate.net Additionally, various other cyclization methods, including radical cyclizations and cationic cascade reactions, have been employed to construct the related bicyclo[2.2.2]diazaoctane ring system, demonstrating the breadth of synthetic strategies available for creating these rigid bridged structures. rsc.org

Enantioselective Synthesis of (2S,3S)-Bicyclo[2.2.2]octane-2,3-diamine

Achieving the specific (2S,3S) stereochemistry of the target diamine requires careful control of chirality throughout the synthetic sequence. This is typically accomplished through stereocontrolled installation of the amine groups or by resolving a racemic mixture at a suitable stage.

Stereocontrolled Amine Introduction

Introducing the two amine groups onto the bicyclic scaffold with the correct cis-(2S,3S) configuration is a significant challenge. Strategies often rely on substrate control, where the existing stereochemistry of the bicyclic precursor directs the approach of reagents, or on reagent control, using chiral auxiliaries or catalysts.

A notable example of stereocontrolled amination is seen in a patented reductive amination sequence. A 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate is reacted with a chiral amine to form a diastereomeric imine intermediate. The subsequent reduction of the C=N double bond is controlled by the existing stereocenters, leading to the formation of the desired (2R,3S) or (2S,3S) configuration with high diastereoselectivity.

Other methods for introducing nitrogen stereoselectively include the Hofmann and Curtius rearrangements of chiral amide or acyl azide precursors, respectively. acs.org The synthesis of an enantiopure 1,2-diaminobicyclo[2.2.2]octane derivative successfully employed a Hofmann rearrangement, demonstrating that the choice of rearrangement can be critical and is influenced by the saturation of the bicyclic backbone. acs.orgconsensus.app Palladium-catalyzed carboamination reactions have also emerged as a modern method for the stereocontrolled synthesis of bicyclic amines, offering pathways that can be manipulated to achieve different stereochemical outcomes. nih.gov

Chirality Transfer and Resolution Techniques

When a synthetic route produces a racemic or diastereomeric mixture of the bicyclic diamine or its precursors, a resolution step is necessary to isolate the desired enantiomer. wikipedia.org This is a common and industrially important strategy for obtaining enantiopure compounds. whiterose.ac.uk

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine (a base) with a chiral acid, such as tartaric acid or its derivatives. wikipedia.org The resulting diastereomers exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. researchgate.net After separation, the pure enantiomer of the amine can be recovered by treatment with a base. This technique has been effectively used for resolving precursors like trans-cyclohexane-1,2-diamine, a structurally related compound. researchgate.net

Another powerful method is enzymatic resolution, where an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the reacted and unreacted forms.

Finally, chiral chromatography provides a direct method for separating enantiomers. nih.gov Using a chiral stationary phase (CSP), a racemic mixture can be separated into its constituent enantiomers based on their differential interactions with the chiral phase. This technique has been successfully applied to the separation of bicyclo[2.2.2]octane-based amino acid enantiomers.

Table 2: Comparison of Chiral Resolution Techniques
TechniquePrincipleAdvantagesConsiderationsReference
Diastereomeric Salt CrystallizationFormation of separable diastereomeric salts with a chiral resolving agent.Scalable, cost-effective, widely used in industry.Requires a suitable resolving agent; separation depends on solubility differences. wikipedia.orgresearchgate.net
Enzymatic ResolutionEnzyme selectively reacts with one enantiomer.High enantioselectivity, mild reaction conditions.Enzyme specificity and stability can be limitations. whiterose.ac.uk
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase (CSP).Direct separation, applicable to a wide range of compounds.Can be costly for large-scale production; requires specialized equipment. nih.gov

Optimization of Synthetic Pathways for Efficiency and Purity

The synthesis of bicyclo[2.2.2]octane derivatives has been approached through various strategies, with a significant focus on the Diels-Alder reaction. nih.govarkat-usa.org One of the primary goals in optimizing these synthetic pathways is to enhance yield and purity while minimizing complex purification steps. psu.edu

A notable route begins with a Diels-Alder reaction between cyclohexadiene and maleic anhydride. This is followed by a selective alcoholysis, often in the presence of a chiral agent like quinidine, to produce a cis-carboxylic acid ester. A key step involves the conformational flip of the ester group under strong base conditions, followed by a Curtius rearrangement and subsequent removal of protecting groups to yield the desired product. google.com

Further optimization has been achieved through biocatalytic methods, which offer shorter, more efficient, and sustainable alternatives to traditional chemical syntheses. acs.org For instance, engineered enzymes have been used for crucial reduction steps, overcoming limitations posed by the presence of sensitive functional groups. acs.org Mechanochemical synthesis has also emerged as a solvent-free alternative for preparing related ligand systems, often resulting in faster, simplified, and scalable procedures with high yields. researchgate.netchemrxiv.org

Below is a table summarizing various synthetic approaches to bicyclo[2.2.2]octane derivatives:

Starting MaterialKey ReactionsNoteworthy Features
Cyclohexadiene and Maleic AnhydrideDiels-Alder, Selective Alcoholysis, Curtius RearrangementTraditional route with optimization potential. google.com
3-carbonyl-bicyclo[2.2.2]octane-2-carboxylateChiral Reductive Amination, Configurational FlipNovel, high-yield (>65%), and cost-effective. google.com
2H-pyran-2-ones and Maleic AnhydrideDiels-Alder CycloadditionProvides access to variously substituted derivatives. nih.gov
Bicyclic Diamine Diacetate SaltCondensation with AldehydeHigh-yield formation of Schiff bases. chemrxiv.org

Preparation of Functionalized this compound Derivatives and Closely Related Diamines

The rigid bicyclo[2.2.2]octane framework is an ideal scaffold for creating a diverse range of functionalized derivatives for applications in catalysis and materials science.

N-Substituted this compound Synthesis

The synthesis of N-substituted derivatives of this compound often begins with the base diamine, which can then be modified. For example, the condensation of the diamine with aldehydes, such as benzaldehyde, leads to the formation of the corresponding N,N'-dibenzylidene derivative. cemi-ras.ru Subsequent reduction of the resulting imine, for instance with sodium borohydride, yields the N,N'-dibenzyl derivative. cemi-ras.ru This straightforward two-step process allows for the introduction of a wide variety of substituents onto the nitrogen atoms.

Another approach involves the reaction of the diamine with various reagents to introduce functional groups. For example, copper(II) complexes of the diamine have been synthesized by reacting it with copper(II) nitrate (B79036) trihydrate. primescholars.com These reactions produce ionic complexes where the diamine acts as a ligand, coordinating to the copper center. primescholars.com

Synthesis of Bicyclo[2.2.2]octane-Derived Salen Ligand Precursors

Salen ligands, which are tetradentate Schiff bases, are highly valuable in coordination chemistry and catalysis. The bicyclo[2.2.2]octane scaffold has been incorporated into Salen-type ligands to create chiral environments for metal complexes.

The synthesis of these precursors typically involves the condensation of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative. For instance, (R)-1,2-Diaminobicyclo[2.2.2]octane has been used as a starting material for the preparation of a Salen ligand by reacting it with 3,5-di-tert-butylsalicylaldehyde. chemrxiv.org This reaction can be performed under reflux in a mixture of ethanol (B145695) and water, affording the Schiff base in very high yield. chemrxiv.org

An alternative, solvent-free method for this synthesis utilizes mechanochemistry. chemrxiv.org By milling the diamine, salicylaldehyde, and a base like potassium carbonate, the desired Salen ligand can be obtained in high yield, often requiring only a simple workup with water and ethanol. chemrxiv.org These Salen ligands are then used to form complexes with various metals, such as manganese, which have shown significant cytotoxic activity. researchgate.netchemrxiv.org

Formation of Phosphoramide and Thiophosphoramide Analogues

Phosphoramide and thiophosphoramide derivatives of chiral diamines have gained attention as effective bifunctional organocatalysts. The synthesis of these analogues involves the reaction of the diamine with a suitable phosphorus-containing reagent.

For the preparation of thiophosphoramides, a 1,2-diamine can be reacted with thiophosphoryl chloride in the presence of a base like triethylamine. researchgate.net This method has been used to synthesize thiophosphoramides derived from diamines such as (1S,2S)-1,2-diphenylethane-1,2-diamine. researchgate.net A thiophosphoramide incorporating the bicyclo[2.2.2]octane scaffold has also been synthesized and evaluated in asymmetric Michael additions, demonstrating slightly lower activity and enantioselectivity compared to more flexible analogues. researchgate.net

The general synthesis of phosphoramidates can be achieved through several routes, including the reaction of amines with trialkyl phosphites in the presence of iodine or via in situ azide generation from organic halides followed by reaction with a phosphorus compound. nih.gov These methods provide access to a wide range of phosphoramidate (B1195095) compounds, including those derived from bicyclic diamines, which can be used in various synthetic applications. nih.gov

Below is a table detailing the synthesis of functionalized derivatives:

Derivative TypeSynthetic ApproachKey Reagents
N-Substituted DiamineCondensation and ReductionBenzaldehyde, Sodium Borohydride cemi-ras.ru
Salen Ligand PrecursorCondensation3,5-di-tert-butylsalicylaldehyde chemrxiv.org
Salen Ligand PrecursorMechanosynthesisDiamine, Salicylaldehyde, K2CO3 chemrxiv.org
ThiophosphoramideReaction with Phosphorus ReagentThiophosphoryl Chloride, Triethylamine researchgate.net

Coordination Chemistry and Ligand Engineering of 2s,3s Bicyclo 2.2.2 Octane 2,3 Diamine Systems

Complexation with Transition Metals

The C₂-symmetric and conformationally rigid framework of bicyclo[2.2.2]octane-2,3-diamine makes it an excellent chiral ligand for forming stable complexes with a variety of transition metals. The diamine typically acts as a bidentate ligand, chelating to the metal center through its two nitrogen atoms to form a stable five-membered ring.

Synthesis and Characterization of Metal-Diamine Complexes (e.g., Ni(II), Cu(II), Cr(II/III), Rh(I))

The synthesis of metal complexes with (2S,3S)-bicyclo[2.2.2]octane-2,3-diamine and its derivatives generally involves the direct reaction of the diamine ligand with a suitable metal salt in an appropriate solvent.

Nickel(II) Complexes: Octahedral Ni(II) complexes have been synthesized using N-benzylated derivatives of this compound. cemi-ras.rucemi-ras.ru For instance, the reaction of anhydrous nickel(II) bromide with (2S,3S)-N²,N³-dibenzylbicyclo[2.2.2]-octane-2,3-diamine yields the complex Dibromobis{(2S,3S)-N²,N³-dibenzylbicyclo[2.2.2]-octane-2,3-diamine]nickel(II)}. cemi-ras.ru Characterization of these complexes is performed using techniques such as infrared (IR) and UV spectroscopy, as well as elemental analysis. cemi-ras.ruresearchgate.net In the IR spectra, the shifting of amino group stretching frequencies confirms the formation of the coordination N-Ni bond. cemi-ras.ru

Copper(II) Complexes: The reaction of copper(II) nitrate (B79036) trihydrate with bicyclo[2.2.2]octane-2,3-diamine (specifically, the 2S,3R isomer) in a suitable solvent produces the ionic complex bis[(2S,3R)-bicyclo[2.2.2]octane-2,3-diamine]copper(ІІ) nitrate. researchgate.netprimescholars.com These compounds have been characterized using IR and UV/Visible spectroscopy to confirm the chelation of the diamine to the copper center. primescholars.com

Chromium(II/III) Complexes: Chromium complexes are often prepared using salen-type ligands derived from a bicyclic diamine scaffold. For example, Cr(II) and Cr(III) complexes have been successfully prepared from a salen ligand incorporating a cis-2,5-diaminobicyclo[2.2.2]octane backbone. researchgate.netacs.orgnih.gov These complexes are generated through the condensation of the diamine with salicylaldehydes, followed by metallation with a chromium salt like chromium(II) chloride. researchgate.netacs.org Such complexes have proven to be effective catalysts in various enantioselective reactions. researchgate.netacs.orgnih.govacs.org

Rhodium(I) Complexes: A novel class of chiral cyclopentadienyl (B1206354) rhodium(I) (CpRhᴵ) complexes has been developed where the Cp ligand is fused with a C₂-symmetric chiral bicyclo[2.2.2]octane ring. nih.gov These complexes demonstrate the versatility of the bicyclic scaffold in creating sophisticated organometallic structures for asymmetric catalysis. nih.govsnnu.edu.cn

Structural Elucidation of Metal-Diamine and Metal-Salen Complexes via X-ray Crystallography

For a Ni(II) complex with two (2S,3S)-N²,N³-dibenzylbicyclo[2.2.2]-octane-2,3-diamine ligands, X-ray analysis revealed an octahedral geometry. cemi-ras.ru The crystal structure provided specific details about the coordination environment of the nickel atom, including key bond lengths and angles that define the complex's architecture. cemi-ras.ru

Selected X-ray Crystallographic Data for Dibromobis{(2S,3S)-N²,N³-dibenzylbicyclo[2.2.2]-octane-2,3-diamine]nickel(II)} cemi-ras.ru
ParameterValue
Ni–N Bond Length (Å)2.104 - 2.149
Ni–Br Bond Length (Å)2.610 - 2.642
N-Ni-N Bite Angle (°)84.6

In the case of salen-type complexes derived from the related cis-2,5-diaminobicyclo[2.2.2]octane scaffold, X-ray crystallography has shown that the metal center (such as Cr, Co, or Ti) is slightly displaced from the N₂O₂ plane of the tetradentate ligand. researchgate.netacs.org This displacement results in a distorted square pyramidal geometry, creating a distinct chiral pocket around the metal's open coordination site. researchgate.net

Analysis of Coordination Modes and Geometries

The rigid bicyclo[2.2.2]octane backbone strictly dictates the coordination geometry of the resulting metal complexes. The diamine ligand chelates to the metal center, forming a five-membered chelate ring.

In the octahedral Ni(II) complex, two diamine ligands coordinate to the nickel atom, with two bromine atoms occupying the remaining trans positions in the coordination sphere. cemi-ras.ru The N-Ni-N angle within the chelate ring is approximately 84.6°, indicating the strain inherent in the five-membered ring structure. cemi-ras.ru

For salen complexes derived from the bicyclic diamine, the ligand enforces a specific, non-planar conformation. The resulting distorted square pyramidal geometry is a recurring structural motif. researchgate.net This defined geometry is critical for creating a predictable and sterically hindered environment, which is fundamental to its application in asymmetric catalysis. The metal sits (B43327) above the plane of the salen ligand, leaving a chiral quadrant open for substrate binding. acs.orgnih.gov

Principles of Chiral Ligand Design Based on the Bicyclo[2.2.2]octane-2,3-diamine Scaffold

The bicyclo[2.2.2]octane-2,3-diamine framework serves as a "privileged" scaffold in chiral ligand design. Its inherent rigidity and well-defined C₂-symmetry allow for the rational design of catalysts where the stereochemical outcome of a reaction can be controlled with high precision.

Steric and Electronic Modulations for Enhanced Catalytic Performance

The catalytic performance of metal complexes bearing this scaffold can be fine-tuned through steric and electronic modifications to the ligand structure.

Substituents on Nitrogen Atoms: Research has shown that the nature of the substituents on the nitrogen atoms of the diamine ligand significantly influences catalytic activity and enantioselectivity. For example, in Ni(II)-catalyzed asymmetric Michael additions, the presence of N-benzyl substituents on the diamine is crucial for achieving high enantiomeric excess. cemi-ras.ru In contrast, using the unsubstituted diamine ligand results in a nearly racemic product. cemi-ras.ru

Influence of Bicyclic Ring Rigidity on Chiral Induction

The conformational rigidity of the bicyclo[2.2.2]octane framework is a cornerstone of its success in asymmetric catalysis. Unlike more flexible backbones such as diaminocyclohexane, the bicyclic system provides a static and well-defined chiral environment, which is essential for effective stereochemical communication between the catalyst and the substrate.

The rigidity of the chelate ring formed upon complexation is considered a critical factor for achieving high enantioselectivity in catalytic processes. cemi-ras.ru This rigidity helps to lock the complex into a single, predictable conformation, minimizing the presence of other less selective catalytic species.

This structural rigidity creates a well-defined chiral pocket or quadrant beneath the bicyclic scaffold. acs.orgnih.gov Plausible reaction models, based on the absolute configuration of the products, suggest that the substrate coordinates to the metal in this pocket. One face of the substrate is effectively blocked by a component of the ligand (e.g., an aryl ring of a salen ligand), leaving the other face open to attack by a reagent. acs.orgnih.gov This predictable facial bias is a direct result of the scaffold's rigidity and is responsible for the high levels of chiral induction observed in reactions catalyzed by these systems. nih.govresearchgate.net This principle has been successfully applied to catalysts based on various isomers of the diaminobicyclo[2.2.2]octane framework. acs.orgnih.gov

Design of Bridged-Ring-Fused Chiral Ligands

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. The quest for ligands that can induce high levels of stereoselectivity in chemical transformations has led to the development of various design principles. Among these, the use of C2-symmetric ligands has been a particularly successful strategy. nih.gov The C2 symmetry of a ligand can simplify the possible transition states in a catalytic cycle, often leading to higher enantioselectivity. nih.gov The rigidity of the ligand scaffold is another crucial factor, as it reduces the number of available conformations, leading to a more predictable and selective chiral environment around the metal center.

This compound is a chiral diamine that incorporates a rigid bicyclic framework. This inherent rigidity makes it an attractive scaffold for the design of new chiral ligands. The two amino groups are held in a fixed spatial relationship, providing a well-defined coordination environment for a metal ion.

One of the fundamental approaches to designing ligands from this compound involves the modification of the amino groups. For instance, the synthesis of N,N'-disubstituted derivatives can be readily achieved. A common example is the preparation of the C2-symmetric Schiff base, (S,S)-N,N'-Dibenzylidenebicyclo[2.2.2]octane-2,3-diamine, through the condensation of the diamine with benzaldehyde. Subsequent reduction of the diimine yields the corresponding N,N'-dibenzyldiamine ligand. researchgate.net These N-alkylated or N-arylated derivatives can then be used to form chiral metal complexes.

A notable example is the synthesis of octahedral Ni(II) complexes. researchgate.net The coordination of the chiral diamine ligand to the nickel center creates a stereochemically defined environment that can be utilized in asymmetric catalysis, such as the Michael addition. researchgate.net

Table 1: Synthesis and Properties of a Chiral Ni(II) Complex with a this compound Derivative

EntryLigandMetal SaltComplexApplication
1(2S,3S)-N,N'-Dibenzylbicyclo[2.2.2]octane-2,3-diamineNiBr₂[Ni( (2S,3S)-N,N'-Dibenzylbicyclo[2.2.2]octane-2,3-diamine)Br₂]Asymmetric Michael Addition

A more advanced design strategy involves the creation of bridged-ring-fused systems, where the diamine scaffold is incorporated into a larger, multicyclic ligand architecture. This can be achieved through cyclocondensation reactions of the vicinal diamine with dicarbonyl compounds or their equivalents. For example, the reaction of this compound with a 1,2-dicarbonyl compound, such as a substituted glyoxal (B1671930) or a 2,3-diketone, would lead to the formation of a fused tetrahydropyrazine (B3061110) ring.

The resulting ligand, a tetrahydropyrazino-fused bicyclo[2.2.2]octane, would possess an even more rigid and sterically defined structure. The substituents on the newly formed pyrazine (B50134) ring could be varied to fine-tune the steric and electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes.

Table 2: Hypothetical Design of Bridged-Ring-Fused Ligands from this compound

EntryReactant AReactant B (Dicarbonyl)Fused Ligand ProductPotential Metal Coordination
1This compoundGlyoxalTetrahydropyrazino[2,3-b]bicyclo[2.2.2]octaneRh(I), Ir(I)
2This compound2,3-Butanedione2,3-Dimethyltetrahydropyrazino[2,3-b]bicyclo[2.2.2]octaneRu(II), Pd(II)
3This compoundBenzil2,3-Diphenyltetrahydropyrazino[2,3-b]bicyclo[2.2.2]octaneCu(II), Ni(II)

While the direct synthesis of such fused systems from this compound is a subject of ongoing research, the principle has been demonstrated with other isomers of diaminobicyclo[2.2.2]octane. For instance, cis-2,5-diaminobicyclo[2.2.2]octane has been used as a scaffold to create chiral "salen" type ligands by condensation with salicylaldehydes. researchgate.net These ligands form stable complexes with various transition metals and have shown effectiveness in asymmetric catalysis. researchgate.net This underscores the versatility of the bicyclo[2.2.2]octane diamine framework in the design of complex chiral ligand architectures.

The development of these bridged-ring-fused ligands from this compound holds significant promise for the advancement of asymmetric catalysis, offering a pathway to novel catalysts with enhanced stability, selectivity, and efficiency.

Applications of 2s,3s Bicyclo 2.2.2 Octane 2,3 Diamine Derived Catalysts in Asymmetric Transformations

Enantioselective Conjugate Additions

The conjugate addition of nucleophiles to electron-deficient olefins is a cornerstone of carbon-carbon bond formation. Catalysts incorporating the (2S,3S)-Bicyclo[2.2.2]octane-2,3-diamine motif have been successfully employed to control the stereochemical outcome of these reactions.

The asymmetric Michael addition of carbon nucleophiles to nitroalkenes is a valuable method for synthesizing chiral nitro compounds, which are versatile intermediates in the synthesis of drugs and natural products. rsc.org Nickel(II) complexes featuring chiral vicinal diamine ligands, including derivatives of this compound, have been investigated as potential catalysts for this transformation. cemi-ras.ruresearchgate.netresearchgate.net The presence of specific substituents on the nitrogen atoms of the diamine ligand can be crucial for achieving high enantioselectivity. cemi-ras.ru For instance, Ni(II) complexes with N,N'-dibenzyl-substituted chiral diamines have been shown to be effective catalysts for the asymmetric addition of 1,3-dicarbonyl compounds to nitroalkenes. cemi-ras.ru

While direct examples using this compound for additions to maleimides are not extensively documented in the provided results, the broader success of chiral primary amine-salicylamide organocatalysts derived from other C2-symmetric diamines in the diastereo- and enantioselective conjugate addition of ketones and aldehydes to maleimides suggests a strong potential for analogous catalysts based on the bicyclo[2.2.2]octane scaffold. nih.gov These reactions often yield succinimide (B58015) products, which are important structural motifs in various biologically active molecules. nih.gov

Table 1: Representative Results for Asymmetric Michael Additions Catalyzed by Chiral Diamine Derivatives

Catalyst Type Nucleophile Acceptor Product Yield (%) ee (%) Reference
Ni(II)-Diamine Complex Diethyl Malonate ω-Nitrostyrene Diethyl (S)-2-(2-nitro-1-phenylethyl)malonate High up to 96 researchgate.net
Ni(II)-Diamine Complex Diethyl Malonate 1-Nitropent-1-ene (R)-Diethyl 2-(1-nitropenthan-2-yl)malonate High up to 91 researchgate.net
Primary Amine-Salicylamide Ketones Maleimides Substituted Succinimides up to 98 up to 99 nih.gov

The rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for the enantioselective formation of carbon-carbon bonds. nih.govresearchgate.net The efficiency and stereoselectivity of this reaction are highly dependent on the chiral ligand employed. Chiral dienes have emerged as a promising class of ligands for this transformation. rsc.orgresearchgate.net

Although specific data for ligands directly synthesized from this compound were not detailed in the search results, the development of chiral C2-symmetric bicyclic diene ligands, such as 2,5-disubstituted bicyclo[2.2.1]heptadienes, has led to high enantioselectivities (up to 99% ee) in the rhodium-catalyzed 1,4-addition of arylboronic acids to both cyclic and acyclic enones. researchgate.net This highlights the potential of the rigid bicyclo[2.2.2]octane framework to serve as a scaffold for highly effective diene ligands in this type of catalysis. The catalytic cycle is understood to involve phenylrhodium, oxa-π-allylrhodium, and hydroxorhodium intermediates. nih.gov

Table 2: Enantioselectivity in Rhodium-Catalyzed 1,4-Additions with Chiral Diene Ligands

Ligand Type Substrate Arylboronic Acid ee (%) Reference
Chiral Bicyclo[2.2.1]heptadiene α,β-Unsaturated Ketones Phenylboronic Acid up to 99 researchgate.net
BINAP α,β-Unsaturated Ketone Phenylboronic Acid - nih.gov

Asymmetric Carbonyl and Imine Additions

The development of catalysts for the enantioselective addition of nucleophiles to carbonyls and imines is a central theme in asymmetric synthesis. Derivatives of this compound have been utilized to construct chiral catalysts that effectively control the stereochemistry of these fundamental reactions.

The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. A copper(I) complex derived from a tetrahydrosalen ligand, which was synthesized from cis-2,5-diaminobicyclo[2.2.2]octane, has been shown to be an efficient catalyst for the asymmetric Henry reaction. acs.orgnih.govnih.gov This catalyst system provides β-nitro alcohols in high yields and with good stereoselectivity. nih.gov The success of this catalyst has been demonstrated in the synthesis of β-adrenergic blocking agents such as (S)-propanolol. acs.orgnih.gov The double reductive condensation of diaminobicyclo[2.2.2]octane (DABO) derivatives with various aldehydes has been a key strategy in building new chiral ligands for the copper-catalyzed asymmetric Henry reaction. researchgate.net

Table 3: Asymmetric Henry Reaction Catalyzed by a Copper(I)-Tetrahydrosalen Complex

Aldehyde Nitroalkane Product Yield (%) ee (%) Reference
Various Aromatic Aldehydes Nitromethane β-Nitro Alcohols High High acs.orgnih.gov

The aldol (B89426) reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. The use of organocatalysts containing the aminobicyclo[2.2.2]octanecarboxylic acid (ABOC) scaffold, a derivative of the diaminobicyclo[2.2.2]octane system, has been explored in asymmetric aldol reactions. researchgate.net Specifically, tripeptide catalysts incorporating the ABOC unit have been shown to catalyze the aldol reaction with high enantioselectivity, demonstrating the utility of this rigid bicyclic framework in covalent organocatalysis. researchgate.net

The Nozaki-Hiyama-Kishi (NHK) reaction is a highly chemoselective method for the formation of homoallylic alcohols from the reaction of an allyl or vinyl halide with an aldehyde, typically mediated by chromium(II) salts. wikipedia.org The development of catalytic, enantioselective versions of this reaction is of significant interest. A chromium(III)-salen complex prepared from a bicyclooctane-salen ligand has been found to effectively catalyze the enantioselective NHK allylation of aromatic aldehydes. acs.orgresearchgate.net This catalytic system affords the corresponding homoallylic alcohols in high yields and with high enantiomeric excesses. researchgate.net The predictable stereochemical outcome is attributed to the chiral pocket created by the bicyclooctane scaffold, which blocks one face of the coordinated substrate, allowing for preferential attack from the exposed face. researchgate.net

Table 4: Enantioselective Nozaki-Hiyama-Kishi Reaction with a Cr(III)-Salen Catalyst

Aldehyde Allyl Halide Product Yield (%) ee (%) Reference
Aromatic Aldehydes Allyl Halides Homoallylic Alcohols High High acs.orgresearchgate.netresearchgate.net

Asymmetric Cycloaddition Reactions

A comprehensive review of scientific literature was conducted to identify applications of this compound-derived catalysts in specific asymmetric cycloaddition reactions.

No specific examples were found in the reviewed literature detailing the use of catalysts derived from this compound for asymmetric Hetero-Diels-Alder cycloadditions. While related bicyclic diamine scaffolds have been employed in this capacity, direct application of the (2S,3S)-2,3-isomer was not identified. researchgate.netacs.org

The search did not yield documented instances of catalysts based on this compound being utilized for asymmetric cyclopropanation reactions. Research in this area has often focused on other C₂-symmetric diamines or different catalytic systems. researchgate.netacs.orgupenn.edu

There is no available research demonstrating the application of a this compound derivative as a catalyst for enantioselective oxidative dearomatization/[4+2] dimerization cascades.

Enantioselective C-H Functionalization

The development of new methods for the direct functionalization of C-H bonds is a significant goal in modern organic synthesis. Chiral catalysts derived from this compound have shown notable success in this area, particularly in rhodium-catalyzed reactions.

A significant application of the (2S,3S)-bicyclo[2.2.2]octane framework is in the design of chiral cyclopentadienyl (B1206354) (Cp) ligands for rhodium-catalyzed asymmetric C-H activation. bohrium.comacs.org Researchers have synthesized a new class of C₂-symmetric chiral bridged-ring-fused Cp ligands starting from the bicyclo[2.2.2]octane structure. bohrium.comthieme-connect.com These ligands, when complexed with rhodium, form powerful catalysts for the enantioselective C-H activation of N-methoxybenzamides and their subsequent annulation with quinones. nih.govresearchgate.net

This reaction forges chiral tricyclic hydrophenanthridinone scaffolds, which are important structural motifs in many biologically active compounds. thieme-connect.com The process involves an ortho-C–H bond functionalization followed by a cyclization through nucleophilic addition. thieme-connect.com The rigid C₂-symmetric ligand effectively controls the facial selectivity of the reaction, leading to high levels of enantioselectivity.

Studies have shown that these bicyclo[2.2.2]octane-fused CpRh catalysts can afford the desired hydrophenanthridinone products in high yields and with excellent enantiomeric excess (ee). bohrium.comnih.gov For example, the reaction between various N-methoxybenzamides and quinones has been shown to produce a series of chiral hydrophenanthridinones with yields reaching up to 82% and enantioselectivities as high as 99% ee. bohrium.comresearchgate.netresearchgate.net Structural analysis suggests that the unique geometry of the bicyclo[2.2.2]octane-fused ligand, which is more vertically extended and closer to the metal center compared to other common chiral Cp ligands, may contribute to its superior catalytic performance. nih.gov

Table 1: Rhodium-Catalyzed Asymmetric C-H Activation of N-Methoxybenzamides with Quinones

EntryBenzamide Substituent (R¹)Quinone Substituent (R³)Yield (%)ee (%)Citation
1HH8097 thieme-connect.com
24-MeH7898 thieme-connect.com
34-OMeH8299 thieme-connect.com
44-FH7598 thieme-connect.com
54-ClH6597 thieme-connect.com
63-MeH7696 thieme-connect.com
7HMe6290 thieme-connect.com

Mechanistic Investigations and Stereochemical Models for 2s,3s Bicyclo 2.2.2 Octane 2,3 Diamine Catalysis

Chiral Recognition and Enantioselectivity Origin

The ability of catalysts derived from (2S,3S)-bicyclo[2.2.2]octane-2,3-diamine to distinguish between enantiotopic faces or groups in a prochiral substrate is fundamental to its function. This chiral recognition arises from the specific three-dimensional arrangement of the catalyst-substrate complex in the transition state.

The enantioselectivity of reactions catalyzed by complexes of bicyclo[2.2.2]octane diamines is rationalized through specific transition state models. For related C₂-symmetric salen-metal complexes derived from the isomeric cis-2,5-diaminobicyclo[2.2.2]octane, a predictive "quadrant" model has been proposed. researchgate.netnih.gov In this model, the rigid bicyclic backbone of the diamine ligand creates a well-defined chiral pocket around the metal center. The salen ligand's aryl rings effectively shield two diagonally opposed quadrants, leaving the other two open for the substrate to approach the metal's active site. researchgate.net This architecture forces the substrate to adopt a specific orientation to minimize steric clash, thereby exposing one of its prochiral faces to attack by the reagent. nih.gov Plausible reaction models based on the absolute configuration of the products suggest that the metal-coordinated substrate resides in a quadrant beneath the bicyclooctane scaffold, where one face is blocked by an aryl ring of the salen ligand, leaving the other face open to attack. nih.gov

In other catalytic systems involving bicyclo[2.2.2]octane cores, an open transition state has been deemed operative in achieving high enantioselectivity, particularly in metal-free conditions. rsc.org The precise nature of the transition state—whether it's a closed, highly organized structure involving the metal center or a more open arrangement—depends on the specific reaction, the metal, and the coordinating ligands used.

The high degree of stereocontrol exerted by this compound-based catalysts is a direct consequence of non-covalent interactions between the catalyst and the substrate in the transition state. The rigid bicyclic structure acts as a chiral gate, sterically directing the incoming substrate.

Key interactions governing this process include:

Steric Hindrance : The bulky bicyclo[2.2.2]octane framework and substituents on the diamine or associated ligands (like salen) create significant steric hindrance. organic-chemistry.org This steric pressure forces the substrate into a conformation that minimizes unfavorable interactions, leading to a preferred pathway for the reaction. organic-chemistry.org The high enantioselectivity observed in many reactions is attributed to these steric effects, which favor specific coordination pathways. organic-chemistry.org

Hydrogen Bonding : The amine or imine functionalities can act as hydrogen bond donors or acceptors, forming secondary interactions with the substrate that help to lock it into a specific orientation.

Metal Coordination : In metal-catalyzed reactions, the geometry of the ligand-metal complex is crucial. The C₂-symmetric diamine enforces a specific, chiral coordination environment around the metal, which in turn dictates how the substrate can bind.

A concept known as "steric gating" has been described in other complex biological and chemical systems, where the size and shape of a ligand or substrate determine its access to a catalytic or binding site. nih.gov This principle is directly applicable to catalysis with bicyclo[2.2.2]octane diamines, where the rigid structure effectively "gates" the approach of the substrate, allowing only the trajectory that leads to the major enantiomer. The binding of a substrate can also induce allosteric changes that modulate interactions within the catalytic complex, further influencing its activity and selectivity. biorxiv.org

Computational Studies and Theoretical Insights

To complement experimental findings, computational chemistry has become an indispensable tool for obtaining a detailed, atomistic understanding of the catalytic mechanisms involving this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of complex organic reactions. For cycloaddition reactions involving bicyclo[2.2.2]octane skeletons, DFT calculations have been used to determine the HOMO-LUMO energy gaps, which helps in predicting reactivity. nih.gov Such calculations are instrumental in mapping out entire reaction pathways, identifying transition state structures, and calculating their corresponding activation energies. pku.edu.cn

By comparing the energy barriers for the formation of different stereoisomers, DFT can predict and rationalize the experimentally observed enantioselectivity. For instance, in related catalyst systems, DFT studies have been used to evaluate different potential pathways, such as concerted versus stepwise mechanisms, and to identify the lowest-energy transition state that leads to the observed product. pku.edu.cn These calculations provide a quantitative basis for the qualitative models of stereochemical induction, confirming the importance of steric and electronic factors.

The table below summarizes representative data from a DFT study on a related cycloaddition reaction, illustrating the type of energetic information that can be obtained.

PathwayTransition StateActivation Free Energy (kcal/mol)Reaction Step
Pathway A (Concerted) TS125.0[8+2] Cycloaddition
Pathway C (Stepwise) TS716.6[4+2] Cycloaddition
TS821.7 Current time information in Portland, OR, US.mcmaster.ca-Vinyl Shift

This table is illustrative of DFT data for cycloaddition pathways and does not represent the specific this compound catalyst but demonstrates the application of DFT in such analyses. pku.edu.cn

While DFT is excellent for studying static structures like transition states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations have been employed to study the formation and geometry of inclusion complexes involving bicyclic structures. beilstein-journals.org For catalysts based on this compound, MD simulations can model the behavior of the complete catalyst-substrate assembly in solution, including the explicit solvent molecules. beilstein-journals.orgmdpi.com

These simulations are valuable for:

Conformational Analysis : Identifying the most stable conformations of the catalyst-substrate complex and observing the dynamic interplay between them.

Binding Mode Analysis : Visualizing how the substrate docks into the chiral pocket of the catalyst and identifying the key intermolecular interactions that stabilize the complex. mdpi.comresearchgate.net

Solvent Effects : Understanding the role of the solvent in mediating the catalytic reaction and influencing selectivity.

By simulating the system's evolution over time, MD can reveal transient interactions and conformational changes that are critical for catalysis but difficult to capture with static methods. biorxiv.org

The ultimate goal of mechanistic studies is to build a comprehensive model that explains the origins of stereoselectivity. For catalysts derived from bicyclo[2.2.2]octane diamines, the high fidelity of chiral transfer is attributed to a combination of factors elucidated through both experimental and computational methods.

The rigid C₂-symmetric bicyclic scaffold is the primary determinant of the chiral environment. researchgate.netnih.gov This rigid structure minimizes conformational ambiguity, ensuring that the steric and electronic features of the ligand are presented in a consistent and predictable manner. In copper-catalyzed asymmetric Henry reactions using ligands derived from 1,2-diaminobicyclo[2.2.2]octane, the catalyst's structure proved efficient in controlling the stereochemical outcome. researchgate.net Similarly, Ni(II) complexes with this compound derivatives have shown high yield and excellent enantioselectivity in asymmetric Michael additions. researchgate.net

Computational studies, including DFT and MD, refine this picture by quantifying the energetic differences between diastereomeric transition states and illustrating the specific non-covalent interactions responsible for this differentiation. The synergy between predictive computational models and empirical results from catalytic reactions allows for the rational design of more efficient and selective catalysts for a wide range of asymmetric transformations. researchgate.net

Future Research Directions and Emerging Applications of Bicyclo 2.2.2 Octane 2,3 Diamine Scaffolds

Exploration of New Catalytic Transformations

While derivatives of bicyclo[2.2.2]octane-2,3-diamine have shown promise, particularly in nickel-catalyzed asymmetric Michael additions, a significant area of future research lies in broadening their catalytic repertoire. researchgate.net The rigid C2-symmetric backbone is an ideal platform for directing stereochemistry in a wide array of reactions beyond conjugate additions.

Future efforts will likely focus on designing ligands for novel carbon-carbon and carbon-heteroatom bond-forming reactions. Drawing inspiration from analogous chiral diamines, there is potential for developing (2s,3s)-bicyclo[2.2.2]octane-2,3-diamine-based catalysts for reactions such as:

Cycloadditions: The well-defined chiral environment created by the bicyclic scaffold could be harnessed to control stereoselectivity in Diels-Alder and hetero-Diels-Alder reactions. acs.orgresearchgate.net

C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of C-H bonds. Designing ligands that can facilitate site- and stereoselective C-H activation for insertions or cross-coupling reactions is a promising frontier. dicp.ac.cn

Photoredox Catalysis: Integrating the bicyclic diamine scaffold into ligands for transition metals used in photoredox catalysis could unlock new enantioselective transformations powered by visible light.

The development of bifunctional catalysts, where one amine of the diamine is part of the ligand and the other is free or modified to act as a Brønsted base or hydrogen-bond donor, could also lead to new cooperative catalytic systems for reactions like enantioselective aldol (B89426) or Mannich reactions. researchgate.net

Development of Heterogenized or Recyclable Catalytic Systems

A critical step towards the industrial viability of any homogeneous catalyst is the development of methods for its recovery and reuse. For expensive, multi-step synthesis ligands like those derived from this compound, this is particularly important. Future research will increasingly focus on the immobilization of these catalysts onto solid supports (heterogenization).

Potential strategies for creating recyclable catalytic systems include:

Polymer Supports: Grafting the diamine ligand or its metal complex onto polystyrene or other polymer beads.

Inorganic Supports: Anchoring the catalytic species to inorganic materials like silica (B1680970) (e.g., SBA-15) or magnetic nanoparticles. dicp.ac.cn This approach not only facilitates catalyst separation but can also enhance stability and prevent metal leaching.

Dendritic Scaffolds: Incorporating the catalyst into the periphery of a dendrimer to create a larger, more easily separable molecular entity.

The table below summarizes potential support materials and their advantages for catalyst heterogenization.

Support MaterialImmobilization StrategyKey Advantages
Polystyrene ResinsCovalent attachment to functionalized resinWell-established methods, high loading capacity
Silica (SiO₂)Grafting onto silanol (B1196071) groupsHigh thermal and mechanical stability, porous structure
Magnetic NanoparticlesBinding to surface-functionalized nanoparticlesEasy separation using an external magnet, high surface area
DendrimersSynthesis as part of a dendritic structureSoluble yet easily separated by nanofiltration, defined molecular structure

Successful heterogenization would significantly reduce the cost and environmental impact of using these advanced catalysts, making them more attractive for large-scale synthesis. researchgate.net

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The combination of advanced catalytic systems with modern automation technologies is set to revolutionize chemical synthesis. Integrating this compound catalysts with flow chemistry and high-throughput screening (HTS) represents a major avenue for future development.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, along with enhanced safety for handling hazardous intermediates. google.com Heterogenized catalysts are particularly well-suited for flow applications, where they can be packed into a column (a packed-bed reactor) through which reagents are continuously passed. dicp.ac.cn This setup allows for automated, continuous production and simplifies catalyst reuse, as demonstrated with other recyclable catalyst systems. dicp.ac.cn

High-Throughput Screening (HTS): HTS allows for the rapid testing of hundreds or thousands of catalyst variations and reaction conditions in parallel. This methodology can be used to:

Quickly identify the optimal ligand structure for a new transformation.

Rapidly screen solvents, additives, and temperatures to maximize yield and enantioselectivity.

Discover entirely new catalytic activities for the bicyclic diamine scaffold.

By combining HTS for initial discovery with flow chemistry for process optimization and scale-up, the development timeline for new applications of this compound catalysts can be dramatically shortened.

Advanced Spectroscopic and In Situ Mechanistic Studies

A deeper understanding of how a catalyst functions is crucial for rational design and optimization. While the rigid nature of the bicyclo[2.2.2]octane framework provides a degree of predictability, advanced analytical techniques are needed to elucidate subtle mechanistic details.

Future research will increasingly employ:

In Situ Spectroscopy: Techniques like high-resolution NMR, IR, and Raman spectroscopy can be used to monitor the catalytic cycle in real-time, identifying key intermediates and transition states. Observing changes in the catalyst structure upon complexation and during the reaction provides direct evidence for the proposed mechanism. researchgate.net

X-ray Crystallography: Obtaining crystal structures of the catalyst, catalyst-substrate complexes, and catalyst-product complexes provides precise geometric information that is invaluable for understanding the source of stereoselectivity. researchgate.netnih.gov

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can help identify and characterize transient species in the catalytic cycle.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate energy barriers for different stereochemical outcomes, and rationalize experimental observations. dicp.ac.cn

These studies will move the field from a "black box" approach to a more knowledge-driven one, enabling the rational design of second-generation catalysts with improved activity and selectivity.

Computational and AI-Driven Ligand Discovery and Optimization

The most forward-looking research direction involves leveraging the power of computational chemistry and artificial intelligence (AI) to accelerate the discovery of new ligands. The rigid bicyclo[2.2.2]octane core is an ideal starting point for in silico design because its conformational rigidity reduces the number of variables that need to be considered.

Emerging computational strategies include:

Virtual Screening: Creating large virtual libraries of this compound derivatives with different substituents and using molecular docking simulations to predict their binding affinity and potential catalytic performance for a target reaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural features of the ligands with their observed catalytic activity and selectivity. These models can then be used to predict the performance of new, unsynthesized ligands. chemrxiv.org

Machine Learning and AI: Training neural networks on existing experimental data to identify complex patterns that humans might miss. Generative AI models can then propose entirely novel ligand structures, optimized for a specific catalytic task, that go beyond simple chemical intuition. chemrxiv.org

The table below outlines how these computational approaches can be applied to catalyst design.

Computational MethodApplication in Catalyst DesignExpected Outcome
Molecular DockingSimulating the interaction of a substrate with a metal-ligand complexPrediction of binding modes and stereochemical preferences
QSARCorrelating ligand properties (steric, electronic) with catalytic results (yield, ee)Predictive models to guide the synthesis of improved ligands
Generative AITraining models on known successful catalysts to create new designsNovel, high-performance ligand scaffolds with optimized properties

Q & A

Q. What are the standard synthetic routes for (2S,3S)-bicyclo[2.2.2]octane-2,3-diamine, and what methodologies ensure reproducibility?

The synthesis of bicyclo[2.2.2]octane derivatives often begins with Diels-Alder reactions or modifications of bicyclic ketones. For enantioselective synthesis, chiral precursors like (R)-carvone can be used in a four-step process involving isobutyl group installation and stereochemical control via catalytic hydrogenation or cross-coupling reactions . A reported method for bicyclo[2.2.2]octane-2,5-dione involves reduction of Diels-Alder adducts formed from 1,3-cyclohexadiene and acrylic acid derivatives, followed by diamine functionalization . Reproducibility hinges on strict control of reaction conditions (e.g., temperature, catalyst loading) and purification via column chromatography or recrystallization.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its stereochemistry?

Carbon-13 NMR is essential for assigning bridgehead carbons and substituent effects. Off-resonance decoupling experiments can distinguish between equivalent carbons (e.g., C-1 and C-4 in bicyclo[2.2.2]octane-2,5-dione) and identify geminal substituents . Stereochemical purity is validated using chiral stationary phase chromatography (e.g., triscyanoethoxypropane Golay columns) or optical rotation measurements, as demonstrated in solvolysis studies of bicyclo[2.2.2]octanol derivatives . Mass spectrometry and X-ray crystallography (if crystals are obtainable) further confirm molecular identity.

Advanced Research Questions

Q. What strategies are employed to control stereoselectivity during the synthesis of this compound?

Enantioselective synthesis often relies on chiral catalysts or auxiliaries. For example, Pd-(R)-MeO-MOP complexes enable asymmetric hydrosilylation of bicyclo[2.2.1]hepta-2,5-diene, which can be adapted to bicyclo[2.2.2] systems . Stereochemical retention during reactions (e.g., acetolysis of brosylates) requires inert atmospheres and low temperatures to minimize racemization, as shown in studies of bicyclo[2.2.2]octanol derivatives . Computational modeling (DFT) may also predict transition states to optimize diastereomeric ratios.

Q. How do substituents on the bicyclo[2.2.2]octane framework influence reaction mechanisms and regioselectivity in derivatization?

Substituents at bridgehead positions (e.g., methyl or carboxyl groups) induce steric and electronic effects. For instance, syn vs. anti substituents alter reaction pathways in solvolysis, with axial substituents favoring specific transition states . In Diels-Alder reactions, electron-withdrawing groups on dienophiles increase reaction rates, while bulky substituents can hinder endo/exo selectivity . Kinetic isotope effects and Hammett studies are useful for probing these influences.

Q. What challenges arise in interpreting spectroscopic data for bicyclo[2.2.2]octane derivatives, and how are they resolved?

Overlapping signals in NMR spectra (e.g., due to symmetry) require advanced techniques like 2D-COSY or NOESY to resolve. For bicyclo[2.2.2]octane-2,3-diamine, dynamic effects from nitrogen inversion complicate proton assignments, necessitating variable-temperature NMR . Contradictions in optical purity data (e.g., from v.p.c. vs. polarimetry) are addressed by cross-validating methods and quantifying minor impurities (e.g., 3% equatorial byproducts in axial alcohol samples) .

Q. How can researchers resolve contradictory data in synthetic yields or stereochemical outcomes across studies?

Discrepancies often stem from differences in catalysts, solvents, or workup procedures. For example, hydrogenation with Pt vs. Pd catalysts may alter diastereoselectivity in bicyclo[2.2.2]octane reductions . Systematic replication under controlled conditions (e.g., inert vs. aerobic) and meta-analyses of literature protocols (e.g., comparing Tamao oxidation conditions ) help identify critical variables. Statistical tools like ANOVA or Bayesian inference may quantify uncertainty in conflicting datasets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.